molecular formula C20H26N2 B10839129 1-(1,4-Diphenylbutan-2-yl)piperazine

1-(1,4-Diphenylbutan-2-yl)piperazine

Cat. No.: B10839129
M. Wt: 294.4 g/mol
InChI Key: OGFNNMZMCOBWPR-UHFFFAOYSA-N
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Description

1-(1,4-Diphenylbutan-2-yl)piperazine is a piperazine derivative characterized by a central piperazine ring substituted with a 1,4-diphenylbutan-2-yl group. This bulky, lipophilic substituent distinguishes it from simpler arylpiperazines and may influence its pharmacological and physicochemical properties.

Properties

Molecular Formula

C20H26N2

Molecular Weight

294.4 g/mol

IUPAC Name

1-(1,4-diphenylbutan-2-yl)piperazine

InChI

InChI=1S/C20H26N2/c1-3-7-18(8-4-1)11-12-20(22-15-13-21-14-16-22)17-19-9-5-2-6-10-19/h1-10,20-21H,11-17H2

InChI Key

OGFNNMZMCOBWPR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(CCC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-diphenylbutan-2-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale cyclization reactions, parallel solid-phase synthesis, and photocatalytic synthesis . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1,4-Diphenylbutan-2-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(1,4-Diphenylbutan-2-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1,4-diphenylbutan-2-yl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter transporters and receptors. It may act as an inhibitor or modulator of these targets, affecting various biochemical pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The diphenylbutan chain provides conformational flexibility and enhanced lipophilicity compared to rigid benzhydryl or planar methoxyphenyl groups. This may improve membrane permeability and CNS penetration .

Pharmacological Activity Comparison

Receptor Affinity and Selectivity

  • 5-HT₂A Receptors: 1-(Diphenylmethyl)piperazine () exhibits low affinity (Ki = 2584 nM), suggesting bulky substituents may hinder binding. In contrast, 1-(2-methoxyphenyl)piperazine derivatives show higher affinity for α₁-adrenoceptors (Ki = 2.1–13.1 nM) due to optimal steric and electronic interactions .
  • Dopamine D2 Receptors : Substituted (2-methoxyphenyl)piperidines () achieve high D2 affinity (e.g., 1-(2-nitrobenzyl)piperidine derivative), highlighting the importance of aromatic substituents in receptor engagement .
  • 5-HT₁A Receptors: Arylpiperazines with benzodioxan groups () demonstrate nanomolar affinity (pKi = 8.10–9.35), emphasizing the role of oxygen-rich substituents in receptor selectivity .

Implications for Target Compound :
The diphenylbutan group may favor interactions with lipid-rich environments (e.g., dopamine transporter membranes) but could reduce affinity for polar receptor pockets compared to methoxy or benzodioxan derivatives.

Cytotoxic Activity

  • 1-(4-Chlorobenzhydryl)piperazine Derivatives (): Exhibit IC₅₀ values <10 µM against liver, breast, and colon cancer cells. The chlorobenzhydryl group enhances cytotoxicity via hydrophobic interactions with cellular targets .
  • Comparison : The diphenylbutan group’s extended structure may improve DNA intercalation or protein binding, but this remains speculative without direct data.

Physicochemical Properties

pKa and Solubility

  • Piperazine Derivatives (): Substituents like hydroxyethyl or methyl groups lower pKa (increasing water solubility). For example:
    • Piperazine: pKa = 9.73
    • 1-(2-Hydroxyethyl)piperazine: pKa = 8.92 .

Metabolic Stability

  • N-Dealkylation (): A common metabolic pathway for arylpiperazines (e.g., buspirone → 1-(2-pyrimidinyl)piperazine). Bulky substituents like diphenylbutan may slow CYP3A4-mediated metabolism, extending half-life .

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